N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

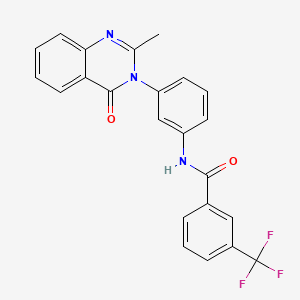

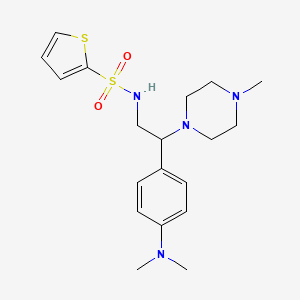

The compound "N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide" is a complex molecule that likely contains a pyrazole ring, an oxadiazole moiety, and a dioxine group as part of its structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the methods used for their synthesis and analysis.

Synthesis Analysis

The synthesis of related pyrazole compounds involves various strategies. For instance, the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was achieved by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, and improvements were made to the known method using acetic acid . Another related synthesis involved the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid to obtain pyrazole carboxamides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The structure of pyrazole-based compounds is often elucidated using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis . For a highly substituted pyrazole compound, detailed NMR spectroscopic and mass spectrometric techniques were employed, and the comparison of predicted and observed (13)C chemical shifts was crucial for structure determination . These techniques would be essential for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds can be quite diverse. For example, pyrazole carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the compound would depend on the functional groups present and their respective positions on the molecule. The pyrazole and oxadiazole moieties, in particular, could be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of different substituents and heterocyclic rings would affect its solubility, melting point, and stability. The pyrazole ring, known for its aromaticity and nitrogen content, could contribute to the compound's basicity and potential for hydrogen bonding . The oxadiazole and dioxine components would also play a role in the compound's electronic properties and reactivity.

Scientific Research Applications

Synthesis and Biological Activity

Antiallergic and Antitumor Activities : Compounds with related structures, such as 2-substituted 3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides, have been synthesized and evaluated for their antiallergic activities. Derivatives like N-ethyl-2,3,4-trimethylfuro[2,3-c]pyrazole-5-carboxamide and others showed promising antiallergic effects without significant inhibitory effect on mast cell degranulation. These compounds suppressed histamine-, serotonin-, bradykinin-, and substance P-induced ear edema in mice, indicating potential for antiallergic drug development (Huang et al., 1994).

Antidepressant and Anticonvulsant Activities : Novel pyrazole derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Some compounds demonstrated remarkable protective effects against seizures and showed antidepressant activity comparable or superior to standard drugs, suggesting potential for neurological disorder treatments (Abdel‐Aziz et al., 2009).

Molecular Docking and Anticancer Studies

Cytotoxicity and Anticancer Potential : Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines, showing potent cytotoxic effects. This highlights the role of structural elements in developing anticancer agents (Deady et al., 2003).

Anti-5-Lipoxygenase Agents : A study on pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities. These findings suggest the therapeutic potential of such derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Applications

Antibacterial Agents : Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Palkar et al., 2017).

Antioxidant Activity : The synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for their antioxidant activities demonstrate the potential of pyrazole derivatives in mitigating oxidative stress (Ahmad et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-7-5-8(16-17(7)2)11-14-15-12(21-11)13-10(18)9-6-19-3-4-20-9/h5-6H,3-4H2,1-2H3,(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMLQADOKUZJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=COCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)